Diethyl Aminomalonate Hydrochloride: A Comprehensive Technical Guide
Diethyl Aminomalonate Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core physical properties of diethyl aminomalonate hydrochloride (CAS RN: 13433-00-6). A versatile intermediate in organic synthesis, particularly in the preparation of pharmaceutical compounds, a thorough understanding of its physical characteristics is essential for its effective application.[1][2][3][4] This document outlines its key physical and spectral properties, supported by detailed experimental methodologies for their determination.
Core Physical and Chemical Properties
Diethyl aminomalonate hydrochloride is a white to slightly yellow crystalline powder.[4] It is recognized for its utility as a building block in the synthesis of various heterocyclic compounds and other complex organic molecules.[4]
| Property | Value | References |
| Molecular Formula | C₇H₁₄ClNO₄ | [1][2][5] |
| Molecular Weight | 211.64 g/mol | [1][2][5] |
| Melting Point | 162 - 170 °C (decomposes) | [1][6][7][8] |
| Appearance | White to off-white or slightly yellow crystalline powder | [4][9][10] |
| Solubility | Soluble in water, Chloroform, and DMSO. | [9][11] |
| Hygroscopicity | Hygroscopic | [3][12] |
Spectroscopic Data
Spectroscopic analysis is fundamental to confirming the identity and purity of diethyl aminomalonate hydrochloride.
| Spectroscopy | Description |
| ¹H NMR | Spectra available, typically run in CDCl₃. |
| ¹³C NMR | Spectra available. |
| Infrared (IR) | Spectra available, often obtained as a KBr disc or Nujol mull.[1] |
| Mass Spectrometry | Mass spectra are available for this compound.[13] |
Experimental Protocols
The following sections detail the standard methodologies for determining the key physical properties of diethyl aminomalonate hydrochloride.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity.
Protocol:
-
Sample Preparation: A small amount of the finely powdered, dry crystalline sample is packed into a capillary tube to a height of 1-2 mm.[7]
-
Apparatus: A calibrated melting point apparatus (such as a Mel-Temp or similar device) is used.[9][12]
-
Measurement:
-
An initial rapid heating can be performed to determine an approximate melting range.
-
For an accurate measurement, the sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.[12]
-
-
Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting point range.[7][12] A sharp melting range (typically 1-2 °C) is indicative of a pure compound.[7]
Solubility Determination
Understanding the solubility of diethyl aminomalonate hydrochloride is crucial for its use in reactions and purification processes.
Protocol:
-
Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, dichloromethane, diethyl ether) are used.
-
Procedure:
-
A small, measured amount of the solid (e.g., 10-20 mg) is placed in a test tube.
-
A small volume of the solvent (e.g., 0.5 mL) is added.[14]
-
The mixture is agitated vigorously.
-
-
Observation: The mixture is observed to determine if the solid dissolves completely, partially, or not at all. A substance is generally considered soluble if a homogeneous solution is formed.[15]
-
pH Testing (for aqueous solutions): If the compound dissolves in water, the pH of the resulting solution can be tested with pH paper to determine if it is acidic, basic, or neutral.[14][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of diethyl aminomalonate hydrochloride.
Protocol:
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: The NMR spectrometer is set up by locking onto the deuterium (B1214612) signal of the solvent and shimming the magnetic field to achieve optimal homogeneity.
-
Data Acquisition:
-
For ¹H NMR, standard acquisition parameters are used.
-
For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum and enhance signal-to-noise.
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to a standard (e.g., tetramethylsilane, TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Protocol (KBr Pellet Method):
-
Sample Preparation:
-
A small amount of the solid sample (1-2 mg) is finely ground with an agate mortar and pestle.
-
The ground sample is thoroughly mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder.
-
-
Pellet Formation: The mixture is placed in a pellet die and pressed under high pressure using a hydraulic press to form a transparent or translucent pellet.
-
Spectral Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.
Synthesis Workflow
Diethyl aminomalonate hydrochloride is typically synthesized via the reduction of diethyl isonitrosomalonate, followed by treatment with hydrogen chloride.[1] The following diagram illustrates a typical laboratory-scale synthesis workflow.
Caption: Synthesis workflow for diethyl aminomalonate hydrochloride.
This guide provides a foundational understanding of the physical properties of diethyl aminomalonate hydrochloride, essential for its application in research and development. The provided protocols offer standardized methods for the verification of these properties.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Diethyl aminomalonate hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 5. Diethyl aminomalonate hydrochloride | 13433-00-6 [chemicalbook.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chm.uri.edu [chm.uri.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. books.rsc.org [books.rsc.org]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. www1.udel.edu [www1.udel.edu]
- 15. scribd.com [scribd.com]
